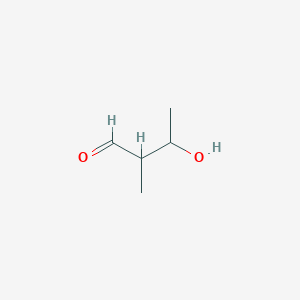

Butanal, 3-hydroxy-2-methyl-

Description

Butanal, 3-hydroxy-2-methyl- (IUPAC name: 3-hydroxy-2-methylbutanal) is a branched-chain aldehyde with a hydroxyl group at the third carbon and a methyl group at the second carbon of a four-carbon backbone. These compounds are critical in flavor and fragrance industries due to their low olfactory thresholds and roles in biosynthetic pathways .

Properties

IUPAC Name |

3-hydroxy-2-methylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(3-6)5(2)7/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURZPPULRFXVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449409 | |

| Record name | Butanal, 3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99506-67-9 | |

| Record name | Butanal, 3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanistic Foundations of 3-Hydroxy-2-Methylbutanal Synthesis

Crossed Aldol Condensation Reaction

The formation of 3-hydroxy-2-methylbutanal proceeds via a base-catalyzed Aldol condensation between acetaldehyde (ethanal) and isobutyraldehyde (2-methylpropanal). The reaction mechanism involves:

- Deprotonation : A base abstracts the α-hydrogen from acetaldehyde, generating an enolate ion.

- Nucleophilic Attack : The enolate attacks the carbonyl carbon of isobutyraldehyde, forming a β-hydroxy ketone intermediate.

- Proton Transfer and Elimination : Stabilization of the intermediate followed by dehydration yields the α,β-unsaturated aldehyde, which undergoes in situ hydration to produce 3-hydroxy-2-methylbutanal.

Critical Parameters :

Laboratory-Scale Synthesis Protocols

Batch Reactor Methodology

A typical laboratory procedure involves:

- Charging a stirred reactor with acetaldehyde (0.5 mol), isobutyraldehyde (0.55 mol), and 2% aqueous trimethylamine (5 mol% relative to aldehydes).

- Maintaining the mixture at 80°C under nitrogen for 2–4 hours .

- Quenching the reaction with dilute hydrochloric acid and extracting the product with ethyl acetate.

Yield Optimization :

Industrial Production Strategies

Continuous-Flow Aldol Condensation

Modern plants employ tubular reactors for scalable synthesis (Figure 1):

- Feedstock Preparation : Acetaldehyde and isobutyraldehyde are premixed with triethylamine catalyst (1–3 wt%).

- Reactor Conditions :

- Crude Product Stream : Contains 70–80% 3-hydroxy-2-methylbutanal, 15–20% water, and residual catalysts.

Table 1: Composition of Aldol Condensation Product Stream

| Component | Weight % |

|---|---|

| 3-Hydroxy-2-methylbutanal | 70–75 |

| Water | 15–20 |

| Unreacted Aldehydes | 8–10 |

| Trimethylamine | 1–2 |

| Amine Salts | 0.1–0.2 |

Catalytic Systems and Alkaline Additives

Role of Tertiary Amines

Trimethylamine (TMA) and triethylamine (TEA) are preferred catalysts due to their:

- High Basicity : Efficient enolate generation without promoting Cannizzaro side reactions.

- Volatility : Facilitates removal via distillation during purification.

Drawbacks :

Alkaline Additive Integration

Post-condensation treatment with sodium hydroxide (6% aqueous) or sodium carbonate (3% aqueous) dissociates amine salts, enabling their removal during distillation:

Table 2: Effect of Alkaline Additives on Amine Salt Removal

| Additive | Amine Salt (ppm) Before | Amine Salt (ppm) After |

|---|---|---|

| None | 2000–1000 | 2000–1000 |

| 6% NaOH | 2000–1000 | <200 |

| 3% Na₂CO₃ | 2000–1000 | <200 |

Purification and Downstream Processing

Distillation Protocols

Crude product is purified via multi-stage distillation :

Process Optimization and Yield Enhancement

Catalyst Recycling

Closed-Loop Systems :

Emerging Methodologies and Innovations

Biphasic Reaction Systems

Recent patents describe water-organic solvent systems that improve phase separation and reduce emulsion formation during extraction.

Enzyme-Catalyzed Aldol Condensation

Preliminary studies indicate aldolase enzymes can synthesize 3-hydroxy-2-methylbutanal at ambient temperatures, though industrial scalability remains unproven.

Chemical Reactions Analysis

Reactivity of Butanal

Butanal (

) is a four-carbon aldehyde. The search results provide an overview of its reactions with various reagents :

-

Reaction with a base : Butanal can undergo aldol reactions under basic conditions, such as with

OH. This can lead to the formation of 3-hydroxy-2-methylbutanal . -

Reaction with formaldehyde : Under basic conditions, butanal can react with formaldehyde (

) to form aldol products . -

Reactions with LDA : Using a strong, sterically hindered base like lithium diisopropylamide (LDA) allows for directed aldol reactions with other carbonyl compounds like acetaldehyde (

CHO) . -

Reactions with reducing agents : Butanal can be reduced using reagents like

in methanol (

OH) or hydrogen (

) with a palladium-carbon catalyst (Pd-C) to form 1-butanol .

Reactivity of 3-Hydroxybutanal

3-hydroxybutanal (

), also known as acetaldol or aldol, is the product of acetaldehyde dimerization and a basic component in aldol reactions .

-

Production : 3-hydroxybutanal is produced through the dimerization of acetaldehyde (

) in the presence of aqueous sodium hydroxide (

) : -

Dehydration : 3-hydroxybutanal can undergo dehydration to form crotonaldehyde () :

-

Hydrogenation : Hydrogenation of 3-hydroxybutanal yields 1,3-butanediol () :

Aldol Condensation Reactions

Aldol condensation involves the abstraction of a proton from the -carbon of an aldehyde or ketone to form an enolate intermediate, which then attacks the carbonyl group of another aldehyde or ketone .

-

Base-Catalyzed Mechanism : A base abstracts a proton from the -carbon of the alkanal or alkanone, forming an enolate. This enolate then attacks the electrophilic carbon on the carbonyl group of another alkanal or alkanone to form a -hydroxy alkanal (aldol) .

-

Enolate Formation : The resulting propoxide withdraws electron density from the surface and behaves as a base, catalyzing the activation of propanal and subsequent esterification and condensation reactions. These basic propoxides can readily abstract the acidic of propanal to produce the enolate, initiating aldol condensation .

Reactions of Branched Aldehydes

Branched aldehydes, such as 3-methylbutanal, are important flavor compounds in food products . They can be produced and broken down through various pathways:

-

Production : Branched aldehydes can be formed through the decarboxylation of keto acids, followed by oxidation of the aldehyde .

-

Breakdown : Aldehyde dehydrogenases can oxidize branched aldehydes into branched carboxylic acids .

Potential Reactions of 3-Hydroxy-2-Methylbutanal

Based on the documented reactions of butanal, 3-hydroxybutanal, and related compounds, the following reactions can be proposed for 3-hydroxy-2-methylbutanal:

-

Oxidation : 3-hydroxy-2-methylbutanal can be oxidized to form 3-hydroxy-2-methylbutanoic acid.

-

Reduction : Reduction of 3-hydroxy-2-methylbutanal can yield 1,3-dihydroxy-2-methylbutane.

-

Dehydration : Dehydration may occur to form ,-unsaturated aldehydes.

-

Aldol Condensation : 3-hydroxy-2-methylbutanal can participate in further aldol condensation reactions with other aldehydes or ketones.

Due to the limited information, a detailed table of reaction data and research findings specific to 3-hydroxy-2-methylbutanal cannot be provided. Further experimental studies and research are needed to explore the specific chemical behavior of this compound.

Scientific Research Applications

Chemical Production

- Hydrogenation processes 3-hydroxy-2-methylpropanal is used in hydrogenation processes to produce 2-methyl-1,3-propanediol . Specifically, a process for hydrogenating aqueous mixtures of 4-hydroxybutanal and 3-hydroxy-2-methylpropanal with a supported bimetallic catalyst produces 1,4-butanediol and 2-methyl-1,3-propanediol . The hydrogenation process can be performed over a broad range of temperatures, preferably between 60° C to 150° C, and more preferably between 80° C to 120° C . The hydrogen pressure can be adjusted, with a preferred range from about 500 to about 2000 psi .

- Production of 2-Methyl-2,3-butanediol : 2-Methyl-2,3-butanediol can be derived from 3-hydroxy-2-methylpropanal through a biodegradation-inspired approach by creating new biosynthetic pathways for small molecules with no available natural biosynthetic pathway .

Biological Significance

- Potential role in mediating differential attraction to P. falciparum infected individuals : Studies have identified 3-methylbutanal, closely related to 3-hydroxy-2-methylpropanal, as a compound found in greater amounts in individuals infected with P. falciparum, the parasite that causes malaria . This compound is known to be attractive to An. coluzzii, a mosquito species that transmits malaria .

Toxicological studies

- Metabolite of 2-butanone : 3-hydroxy-2-butanone, a compound similar in structure, is a metabolite of 2-butanone . Studies on 2-butanone have shown it is rapidly absorbed following inhalation and dermal exposure in humans .

Mechanism of Action

The mechanism of action of Butanal, 3-hydroxy-2-methyl-, involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group, leading to the formation of carboxylic acids. In reduction reactions, the aldehyde group is reduced to an alcohol. The compound’s reactivity is influenced by the presence of the hydroxyl and methyl groups, which affect its chemical behavior.

Comparison with Similar Compounds

Structural and Chemical Properties

A comparative analysis of key aldehydes is presented below:

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|---|

| 3-Hydroxy-2-methylbutanal | C₅H₁₀O₂ | Not Reported | ~102.13 (theoretical) | Aldehyde, Hydroxyl, Methyl | Branched chain with -CHO, -OH, -CH₃ |

| 3-Methylbutanal | C₅H₁₀O | 590-86-3 | 86.13 | Aldehyde, Methyl | Linear chain with -CHO and -CH₃ |

| 2-Methylbutanal | C₅H₁₀O | 96-17-3 | 86.13 | Aldehyde, Methyl | Branched chain with -CHO and -CH₃ |

| 3-Hydroxybutanal (Aldol) | C₄H₈O₂ | 107-89-1 | 88.11 | Aldehyde, Hydroxyl | Linear chain with -CHO and -OH |

- Compared to 3-hydroxybutanal (aldol), the methyl group in 3-hydroxy-2-methylbutanal introduces steric hindrance, likely reducing its solubility in nonpolar solvents .

Olfactory Thresholds and Sensory Impact

Aldehydes are pivotal in aroma profiles due to their low odor detection thresholds (OTV). Key findings:

- 3-Methylbutanal: OTV = 0.001 mg/kg, making it ~766× more perceptible than ethanol. It contributes floral notes in fermented products .

- 2-Methylbutanal : Similar OTV to 3-methylbutanal; imparts malty or fruity aromas in tomatoes and cocoa fermentation .

- 3-Hydroxybutanal : Higher OTV than methyl-substituted analogs due to reduced volatility from hydrogen bonding .

b) Metabolic Consumption in Cells

- Human umbilical vein endothelial cells (HUVEC) rapidly metabolize 3-methylbutanal (90% reduction in 24 hours), suggesting its role in cellular redox processes .

Thermodynamic and Physical Data

| Property | 3-Methylbutanal | 2-Methylbutanal | 3-Hydroxybutanal |

|---|---|---|---|

| Boiling Point (°C) | 92–94 | 92–94 | 83–85 |

| Density (g/cm³) | 0.80 | 0.81 | 1.10 |

| Solubility in Water | Low | Low | Moderate |

Sources:

Q & A

Q. What are the recommended synthetic routes for 3-hydroxy-2-methylbutanal in laboratory settings?

The synthesis of 3-hydroxy-2-methylbutanal can be approached via catalytic hydroxyalkylation or oxidation of allylic alcohols. For example, ion-exchange resins (e.g., D2 resin) have been used to catalyze hydroxyalkylation reactions between aldehydes and furans under controlled conditions (50°C, optimized catalyst load of 1–1.2 wt%) to minimize side reactions . Alternatively, stereoselective oxidation of 2-methyl-3-buten-2-ol using chiral catalysts (e.g., Sharpless epoxidation conditions) can yield enantiomerically enriched products, though reaction conditions must be tightly controlled to avoid racemization .

Q. How can the structural integrity of 3-hydroxy-2-methylbutanal be confirmed post-synthesis?

Key characterization methods include:

- NMR spectroscopy : H and C NMR to identify hydroxyl (δ 1.5–2.5 ppm) and aldehyde (δ 9.5–10.5 ppm) protons, with coupling patterns confirming stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHO, theoretical [M+H] = 103.0759) .

- Infrared spectroscopy : Peaks at ~1720 cm (C=O stretch) and ~3400 cm (O-H stretch) .

Q. What factors influence the stability of 3-hydroxy-2-methylbutanal during storage?

The compound is sensitive to oxidation and hydration. Store under inert atmosphere (N/Ar) at −20°C in amber vials. Stabilizers like hydroquinone (0.1%) can inhibit polymerization. Monitor purity via GC-MS or HPLC; degradation products (e.g., 2-methyl-3-oxobutanal) appear as secondary peaks in chromatograms .

Advanced Research Questions

Q. How do discrepancies in catalytic efficiency arise during hydroxyalkylation reactions involving 3-hydroxy-2-methylbutanal precursors?

Contradictions in conversion rates and selectivity (e.g., 60–100% selectivity to target products) are often due to:

- Catalyst particle size : Smaller particles (e.g., 200–400 mesh D2 resin) increase surface area but may promote side reactions .

- Reaction time : Prolonged heating (>8 hours) at 50°C can degrade intermediates, reducing yield .

- Substrate ratios : Excess 2-methylfuran (2MF) improves conversion but may lower selectivity due to competitive pathways . Validate reproducibility by replicating under standardized conditions (e.g., 2MF/butanal molar ratio = 2:1, 1 wt% catalyst).

Q. What advanced analytical techniques are suitable for quantifying trace impurities in 3-hydroxy-2-methylbutanal?

- Solid-phase extraction (SPE) with HLB cartridges : Pre-concentrates analytes from complex matrices (e.g., reaction mixtures) prior to LC-MS/MS analysis .

- Chiral GC columns : Resolve enantiomers (e.g., (R)- and (S)-3-hydroxy-2-methylbutanal) using β-cyclodextrin-based stationary phases .

- Isotopic dilution : Internal standards like deuterated analogs (e.g., 3-hydroxy-2-methylbutanal-D) improve quantification accuracy in mass spectrometry .

Q. What mechanistic insights explain the stereoselectivity of 3-hydroxy-2-methylbutanal synthesis?

Density functional theory (DFT) studies suggest that transition-state stabilization via hydrogen bonding between the catalyst (e.g., chiral amines) and the aldehyde group dictates enantioselectivity. For example, (R)-selectivity arises from preferential protonation of the si-face of the enol intermediate . Experimental validation via kinetic isotope effects (KIEs) can further elucidate rate-determining steps .

Q. How can 3-hydroxy-2-methylbutanal be safely handled in large-scale reactions?

Refer to safety data sheets (SDS) for hazards:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.